8-iso Prostaglandin E2-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

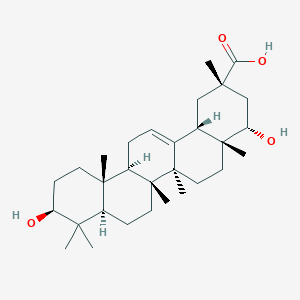

8-iso Prostaglandin E2-d4 (8-iso PGE2-d4) contains four deuterium atoms at the hydroxyethyl 3, 3/',4, and 4/' positions. It is intended for use as an internal standard for the quantification of 8-iso PGE2 by GC- or LC-mass spectrometry. 8-iso PGE2 is one of several isoprostanes produced from arachidonic acid during lipid peroxidation. It is a potent renal vasoconstrictor in the rat. 8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation with IC50 values of 0.5 and 5 µM, respectively. When infused into the renal artery of the rat at a concentration of 4 mg/kg/min, 8-iso PGE2 decreases the GFR and renal plasma flow by 80% without affecting blood pressure.

Scientific Research Applications

In Vivo Formation and Biological Activity

- Formation in Vivo : 8-iso Prostaglandin E2, part of the E2-isoprostanes, is produced in vivo as a non-enzymatic product of free radical catalyzed peroxidation of arachidonic acid. Evidence indicates that 15-E2t-isoprostane (a form of 8-iso Prostaglandin E2) is formed in vivo, highlighting its physiological relevance (Morrow et al., 1998).

Hemodynamic Effects

- Vasoconstriction in Guinea Pig Hearts : 8-iso Prostaglandin E2 has been shown to induce concentration-dependent decreases in coronary flow in isolated guinea pig hearts, suggesting its role as a potent vasoconstrictor. This action seems to be mediated by thromboxane receptors (Möbert et al., 1997).

Platelet Activation and Vascular Effects

- Interaction with Platelet Thromboxane/Endoperoxide Receptor : Studies have shown that 8-iso Prostaglandin E2 can interact with the thromboxane/endoperoxide receptor in human and rat platelets. This interaction is significant for understanding its effects on platelet aggregation and vascular responses (Longmire et al., 1994).

Biomarkers of Oxidative Stress

- As a Biomarker : The measurement of 8-iso Prostaglandin E2 concentrations in biological fluids like plasma and urine is important for assessing oxidative stress. A specialized analytical method involving liquid chromatography and tandem mass spectrometry has been developed for this purpose (Bastani et al., 2009).

Vasoconstrictor Effects in Various Tissues

- Effects on Human Umbilical Vein : Research indicates that 8-iso Prostaglandin E2 causes vasoconstriction in human umbilical vein, mediated by prostanoid TP receptors. This suggests its potential role in modulating vascular tone in specific vascular beds (Daray et al., 2004).

Dilator Function in Pulmonary Artery

- Pulmonary Artery Dilator Function : Contrasting with its vasoconstrictor action, 8-iso Prostaglandin F2α, closely related to E2-isoprostanes, has been shown to have a dilator function in the rat pulmonary artery. This indicates a complex role in modulating vascular tone (Jourdan et al., 1997).

Diabetes Mellitus and Platelet Activation

- Role in Diabetes Mellitus : Studies have found that in diabetes mellitus, there is an enhanced formation of 8-iso Prostaglandin F2α, which is linked to persistent platelet activation. This highlights its potential role in the pathophysiology of diabetes-related complications (Davı̀ et al., 1999).

Effects on Neurotransmission

- Influence on Sympathetic Neurotransmission : Research on human isolated iris-ciliary bodies shows that isoprostanes, including 8-iso Prostaglandin E2, can modulate sympathetic neurotransmission, indicating its potential impact on neuro-ocular functions (Awe et al., 2000).

Formation and Bioactivity in Various Conditions

- Formation in Various Pathological Conditions : The production of 8-iso Prostaglandin E2 and related compounds has been demonstrated in various conditions, including oxidative stress and hypertension, emphasizing its role as a marker and mediator in diverse pathological states (Schnackenberg & Wilcox, 1999).

properties

Product Name |

8-iso Prostaglandin E2-d4 |

|---|---|

Molecular Formula |

C20H28D4O5 |

Molecular Weight |

356.5 |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1/i5D2,8D2 |

InChI Key |

XEYBRNLFEZDVAW-APSMZUSFSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

synonyms |

8-epi PGE2-d4; 8-iso PGE2-d4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(αR)-4-Fluoro-α-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/no-structure.png)